3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is an important compound in medicinal chemistry and research. It has gained attention due to its structural similarity to natural amino acids, which allows it to function as a non-natural amino acid analogue. This compound is characterized by its unique molecular structure that includes an amino group, a hydroxyl group, and a fluorophenyl substituent.
This compound can be sourced from various chemical suppliers and databases like BenchChem and PubChem, where it is cataloged under the CAS number 1217649-15-4. It is classified as a non-natural amino acid analogue due to its structural features that resemble those of standard amino acids, making it relevant for studies in protein function and drug design.
The synthesis of 3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid typically employs several methods:
The molecular formula of 3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is , with a molecular weight of approximately 199.18 g/mol . The compound features:
3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
These properties are crucial for predicting the behavior of the compound in biological systems.
The applications of 3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid are primarily found in scientific research:
Asymmetric catalysis represents a powerful strategy for directly accessing enantiomerically enriched forms of this target molecule. Particularly noteworthy is the transition metal-mediated alkylation of glycine equivalents under chiral induction. The Ni(II)-complex of glycine Schiff bases enables highly diastereoselective alkylation when reacted with 3-fluorobenzyl halides. Potassium tert-butoxide in acetonitrile generates a homogeneous reaction system, facilitating rapid enolate formation and subsequent alkylation within 1 hour at ambient temperature. Though initial kinetic control shows modest selectivity, thermodynamic equilibration drives the system toward the syn-diastereomer (>95% de), which is isolable via crystallization in >55% yield [2] [6]. This method's robustness allows multi-gram synthesis of enantiopure products.
Organocatalytic approaches have demonstrated remarkable efficiency, particularly using modified cinchona alkaloids as phase-transfer catalysts. These catalysts facilitate the alkylation of tert-butyl glycinate-benzophenone Schiff bases with 3-fluorophenyl-containing electrophiles, achieving enantiomeric excesses up to 89%. However, limitations arise with sterically demanding substrates, where ee can drop below 75% [6]. More recently, oxaziridinium salt-mediated catalytic asymmetric hydroxylation of β-amino esters has emerged as a highly efficient alternative. This method achieves exceptional enantioselectivity (>98% ee) under mild conditions by generating the β-hydroxy motif through electrophilic C–H hydroxylation, thereby preserving the existing stereochemistry at C3 [10].
Table 1: Performance Comparison of Asymmetric Catalytic Methods
Catalytic System | Alkylating Agent | Reaction Time | Diastereomeric Excess | Enantiomeric Excess |
---|---|---|---|---|
Ni(II)-Schiff base complex | 3-Fluorobenzyl chloride | 1 hour | >95% de (syn) | N/A (chiral auxiliary) |
Cinchona-derived PTC | 3-Fluorobenzyl bromide | 24 hours | N/A | 75-89% |
Oxaziridinium salt | β-Amino-3-FP ester | 12 hours | N/A | >98% |
Biocatalytic resolution offers a complementary route to enantiopure 3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid derivatives, leveraging enzymes' exquisite stereoselectivity. Immobilized Candida antarctica lipase B (CAL-B, Novozym 435) exhibits exceptional performance in the kinetic resolution of racemic N-acetyl esters through enantioselective hydrolysis. When applied to racemic ethyl 3-acetoxy-3-(3-fluorophenyl)propanoate, CAL-B preferentially hydrolyzes the (R)-acetate enantiomer, yielding the corresponding (S)-hydroxy acid with >90% ee and leaving the unhydrolyzed (R)-acetate enantiomer in 42% yield with 91% ee [10]. This technology has been successfully scaled to multigram quantities, demonstrating its industrial viability.
Engineered penicillin G acylases (PGAs) provide another dimension of biocatalytic resolution. Through directed evolution, PGAs can be optimized to recognize 3-fluorophenylacetamide derivatives as substrates, enabling the enantioselective deprotection of N-protected amino acid precursors. A notable application involves the site-selective manipulation of N-(3-fluorophenylacetyl) derivatives, where engineered PGAs achieve enantiomeric ratios (E) exceeding 200, translating to near-quantitative enantioselectivity. This approach enables programmable access to both enantiomers of the target molecule by controlling the enzyme's regioselectivity [3].
Practical considerations for enzymatic resolution include the mandatory separation of the hydrolysis mixture to prevent product racemization. Continuous-flow bioreactors have been successfully implemented to address this challenge, enhancing conversion efficiency while maintaining stereochemical integrity. Additionally, solvent engineering—particularly the use of aqueous-organic biphasic systems containing 10-30% DMSO—significantly improves substrate solubility and reaction kinetics without compromising enzyme stability [3] [9].
Chiral pool exploitation provides atom-economical routes to stereodefined 3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid by leveraging inexpensive enantiopure natural products. D-Serine serves as an exceptional precursor due to its structural homology with the target molecule. The synthetic sequence involves regioselective protection of D-serine's amino and carboxyl groups, followed by Pd-catalyzed Suzuki-Miyaura cross-coupling with 3-fluorophenylboronic acid. This transformation installs the 3-fluorophenyl moiety directly at the β-carbon while preserving the original α-stereocenter. Final deprotection yields the (2R,3S) isomer with complete retention of configuration in 68% overall yield [8].
L-Malic acid offers another strategic entry point, particularly for accessing the (2S,3R) diastereomer. The synthetic sequence employs stereospecific Arndt-Eistert homologation to extend the carbon chain while preserving the malic acid-derived stereocenters. The 3-fluorophenyl group is introduced through Cu(I)-mediated conjugate addition of 3-fluorophenylmagnesium bromide to a dehydroalanine intermediate derived from malate. This approach achieves diastereomeric ratios exceeding 95:5, demonstrating the power of chiral pool strategies in stereocontrol [6].
Table 2: Chiral Pool Approaches to 3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid
Natural Precursor | Key Transformation | Target Diastereomer | Overall Yield | Stereochemical Outcome |
---|---|---|---|---|
D-Serine | Pd-catalyzed Suzuki coupling | (2R,3S) | 68% | Complete retention |
L-Malic acid | Arndt-Eistert homologation/Cu-addtion | (2S,3R) | 55% | dr >95:5 |
L-Ascorbic acid | Witting olefination/Diastereoselective hydrogenation | (2S,3S) | 48% | de 92% |
Integrated chemoenzymatic cascades represent the frontier in synthesizing β-hydroxy-β-amino acids with exceptional stereocontrol and operational efficiency. A groundbreaking methodology employs engineered monoamine oxidase (MAO-N) to desymmetrize prochiral amine precursors. In one implementation, MAO-N-401 catalyzes the enantioselective oxidation of a 3-(3-fluorophenyl)-substituted pyrrolidine precursor. The resulting imine undergoes in situ trapping with cyanide, facilitated by bisulfite addition, yielding enantioenriched aminonitrile intermediates. Subsequent hydrolysis provides access to (3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid with >96% ee. This cascade circumvents the need for protecting groups and demonstrates remarkable scalability [5].
Transaminase-mediated dynamic kinetic resolution (DKR) provides another powerful chemoenzymatic strategy. Thermus thermophilus aromatic amino acid transaminase (TtArAT) exhibits exceptional activity toward β-keto-3-(3-fluorophenyl)propanoic acid derivatives. Under optimized conditions (40°C, Tris buffer pH 9), TtArAT catalyzes the transamination of racemic β-amino ketones while facilitating spontaneous substrate racemization, enabling conversions exceeding 70% with diastereomeric ratios >98:2. Deuterium labeling studies confirm the DKR mechanism, wherein the enzyme selectively transforms one enantiomer while the substrate continuously racemizes [10]. This approach has generated over 20 fluorinated β-hydroxy-β-amino acid derivatives with excellent stereoselectivity.
Practical advantages of chemoenzymatic approaches include telescoped reactions that minimize intermediate isolation and purification steps. The development of immobilized enzyme cartridges for continuous-flow systems has enhanced the scalability of these processes, enabling multigram production of enantiopure material. Furthermore, computational enzyme redesign using machine learning algorithms has dramatically accelerated the optimization of biocatalysts for non-natural substrates containing fluorinated aromatic groups [5] [10].
Table 3: Chemoenzymatic Cascades for β-Hydroxy-β-Amino Acid Synthesis
Biocatalytic Step | Chemical Step | Key Intermediate | ee | Scale Demonstrated |
---|---|---|---|---|
MAO-N desymmetrization | Bisulfite trapping/ Hydrolysis | Aminonitrile | >96% | 100g |
Transaminase DKR (TtArAT) | In situ racemization | β-Keto acid | >98% | 50g |
EDDS lyase conjugate addition | N-Alkylation | Aspartate-fumarate adduct | >99% | 25g |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9